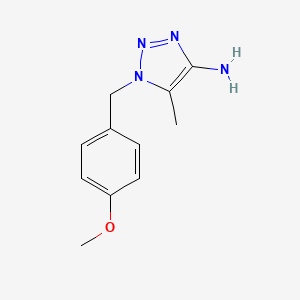

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine

Descripción

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a triazole-based compound featuring a 4-methoxybenzyl group at the N1 position and a methyl group at the C5 position. This compound has been synthesized via multi-component reactions involving 4-methoxybenzylamine, propiophenone (as a methyl precursor), and azides under mild conditions, yielding moderate to high purity (83% yield reported in one protocol) . Its molecular structure has been characterized using NMR (¹H and ¹³C), HRMS, and IR spectroscopy, with a melting point of 186°C observed for structurally related derivatives .

Triazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 4-methoxybenzyl group in this compound may influence solubility and bioavailability, while the methyl group at C5 could modulate steric effects and metabolic stability .

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-11(12)13-14-15(8)7-9-3-5-10(16-2)6-4-9/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIIFZULLHPAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Procedure

- Starting Materials: Terminal alkynes bearing the 4-methoxybenzyl group and azides derived from suitable precursors.

- Catalyst: Copper(I) salts, commonly CuI or CuSO₄ combined with a reducing agent like sodium ascorbate to generate Cu(I) in situ.

- Reaction Conditions: Usually performed in polar solvents such as tert-butanol/water mixtures at room temperature or slightly elevated temperatures.

- Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity (>95%).

Example Synthesis

A typical synthesis involves reacting 4-methoxybenzyl azide with a terminal alkyne bearing the methyl group at the 5-position, catalyzed by Cu(I). The resulting triazole core is then functionalized at the 4-position with an amine group via subsequent reduction or substitution reactions.

Functionalization of the Triazole Core

Post-cycloaddition, the amine group at the 4-position can be introduced or modified through various reactions:

- N-Alkylation: Using alkyl halides (e.g., benzyl bromide) to introduce the 4-methoxybenzyl group.

- Amination: Direct amino substitution at the 4-position, often via nucleophilic substitution or reduction of nitro intermediates.

- Methylation: Methylation at the 5-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Alternative Synthetic Routes

Cycloaddition of Azides with Methylated Precursors

Research indicates that cycloaddition reactions involving β-ketoesters and azides, promoted by bases like DBU, can generate triazole derivatives with methyl groups at the 5-position. These methods are particularly useful for constructing substituted triazoles with tailored functionalities.

Multi-step Synthesis via Intermediate Formation

A typical multi-step synthesis involves:

Use of Protecting Groups and Deprotection

Protection of amino groups (e.g., Boc protection) during multi-step synthesis ensures selectivity, followed by deprotection to yield the free amine.

Specific Research Findings and Data

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| CuAAC | Terminal alkyne + azide | Room temp, Cu(I) catalyst | >95% | Regioselective, high purity |

| Alkylation | Alkyl halide + triazole | Reflux, base (e.g., K₂CO₃) | Variable | N-alkylation at N1 |

| Methylation | Methyl iodide + amine | Reflux, base | Moderate | For methyl substitution at the 5-position |

| Multi-step synthesis | Azide + methylated precursor | Reflux, solvent-specific | Varies | Allows for tailored substitution |

Notes on Reaction Optimization and Characterization

- Catalyst Choice: CuI is preferred for high regioselectivity.

- Solvent Systems: Mixtures of tert-butanol/water or acetonitrile are common.

- Temperature: Usually ambient or slightly elevated (0–50°C).

- Purification: Column chromatography or recrystallization from ethanol.

- Characterization: Confirmed via NMR, HRMS, and single-crystal X-ray diffraction, ensuring regioselectivity and purity.

Summary of Key Research Findings

- The CuAAC method remains the most reliable and efficient for synthesizing 1-(4-methoxybenzyl)-substituted triazoles with amino functionalities at the 4-position.

- Multi-step synthetic strategies, including azide formation, cycloaddition, and subsequent functionalization, allow for structural diversity.

- Recent computational and crystallographic studies support the structural integrity and reactivity profiles of these compounds, facilitating further functionalization and biological evaluation.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-amine group exhibits nucleophilic activity, enabling:

-

Acylation : Reaction with acid chlorides (e.g., acetyl chloride) in THF to form N-acylated derivatives , with yields >80% .

-

Buchwald–Hartwig Cross-Coupling : Pd-catalyzed coupling with aryl halides (e.g., bromobenzene) to form C–N bonds , achieving 70–90% yields under optimized conditions .

Cyclization and Heterocycle Formation

-

Pyrimidine Synthesis : Reacts with β-ketoesters under basic conditions (e.g., NaOH/EtOH) to form pyrimidine-triazole hybrids (e.g., 6-arylpyrimidin-2-amine derivatives) .

-

Oxadiazole Formation : Condensation with tetrazoles under microwave irradiation yields 1,3,4-oxadiazole-triazole conjugates (60–75% yields) .

Biological Activity Correlations

The compound’s reactivity directly impacts its pharmacological properties:

-

Antibacterial Activity : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Electronic Properties : DFT studies reveal a HOMO-LUMO gap of 4.2 eV, correlating with moderate electrophilicity (electrophilicity index ω = 1.8 eV) .

Stability and Functionalization Challenges

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine as a multifunctional pharmaceutical agent, particularly in cancer therapies. For instance, a study demonstrated that derivatives of triazoles exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways related to tumor growth and metastasis .

Interaction with Blood Proteins

Research indicates that this compound has strong binding affinity to high-abundance blood proteins such as human serum albumin and immunoglobulin G (IgG). Spectroscopic techniques revealed that hydrophobic interactions play a key role in these bindings. This interaction may influence drug delivery and efficacy in therapeutic applications .

Antimicrobial Activity

Triazole compounds are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Pharmacokinetic and Thermodynamic Properties

- Solubility: The 4-methoxybenzyl group improves aqueous solubility compared to non-polar benzyl or phenyl substituents .

Actividad Biológica

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in anticancer and anti-inflammatory contexts.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl bromide with 5-methyl-1H-1,2,3-triazole in the presence of a base. The compound has been characterized using various techniques including NMR spectroscopy and X-ray crystallography, confirming its molecular structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 205.24 g/mol |

| Melting Point | 59°C |

| Solubility | Soluble in ethanol and DMSO |

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro cytotoxicity assays were conducted on several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that the compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.

Anti-inflammatory Activity

Triazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes.

Mechanism of Action

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of nitric oxide (NO) production in activated macrophages. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated a dose-dependent reduction in TNF-α and IL-6 levels.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other triazole derivatives is insightful.

Table 2: Comparative Anti-cancer Activity

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(4-Methoxybenzyl)-5-methyl-1H-triazole | 20 | HeLa |

| Triazole Derivative A | 15 | MCF-7 |

| Triazole Derivative B | 25 | A549 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine?

The compound is typically synthesized via cyclization reactions. For example, 1-azido-4-methoxybenzene reacts with acetylacetone in the presence of sodium ethoxide to form a triazole intermediate, followed by Claisen-Schmidt condensation with aromatic aldehydes . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Key intermediates like 5-chloro-3-methylpyrazole derivatives are generated through formylation and oxidation steps, as described in analogous triazole syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on X-ray crystallography (e.g., using SHELXL for refinement ) and spectroscopic methods:

- 1H/13C NMR to confirm substitution patterns and regiochemistry.

- IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹).

- Mass spectrometry for molecular weight validation. Intramolecular hydrogen bonds (e.g., C–H⋯N interactions) stabilize the crystal structure, as observed in related triazolyl pyrimidines .

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound is limited, general protocols for triazole derivatives include:

- Use of PPE (gloves, lab coats, goggles) to prevent dermal/orbital exposure.

- Proper ventilation to avoid inhalation of fine particulates.

- Segregation of waste for professional disposal to mitigate environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of derivatives for targeted bioactivity?

DFT/B3LYP calculations with 6-311G(d,p) basis sets predict electronic properties (e.g., Mulliken charges, HOMO-LUMO gaps) and reactive sites. For example, the methoxybenzyl group enhances lipophilicity, influencing membrane permeability in drug candidates . Electrostatic potential maps identify nucleophilic/electrophilic regions for rational SAR modifications .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., antitubercular vs. CNS activity)?

- Dose-response profiling : Validate activity thresholds using standardized assays (e.g., broth dilution for antitubercular activity ).

- Receptor binding assays : Compare affinity for off-target receptors (e.g., metabotropic glutamate receptors ) to assess selectivity.

- Metabolic stability tests : Evaluate hepatic microsomal degradation to differentiate true activity from assay artifacts .

Q. How does crystallographic data inform supramolecular interactions in solid-state formulations?

X-ray studies reveal hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions) that stabilize crystal packing. For instance, inversion-related R₂²(8) motifs in triazolyl pyrimidines create zigzag chains, influencing solubility and stability . SHELX-refined data can guide co-crystal design for enhanced bioavailability .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

- Rodent behavioral assays : Test anxiolytic or antipsychotic effects using elevated plus-maze or prepulse inhibition models, as seen with triazole-based metabotropic glutamate receptor modulators .

- Pharmacokinetic profiling : Monitor brain-plasma ratios to confirm blood-brain barrier penetration .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.